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Compound of Interest

Compound Name: C16H19N306S3

Cat. No.: B15174112

C16H19N306S3 - PubChem Molecular Formula, C16H19N306S3. Synonyms. 27750-25-8 -
Ceftizoxime Impurity G - Ceftizoxime EP Impurity G - (6R,7R)-7-[[(22)-2-(2-amino-1,3-thiazol-4-
yl)-2-(methoxyimino)acetylJamino]-8-oxo-3-(1,2,3-triazol-1-ylmethyl)-5-thia-1-
azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - CID 139045763. Molecular Weight, 473.5 g/mol .
Dates, Modify: 2024-03-03. Create: 2018-01-19. --INVALID-LINK-- C16H19N306S3 Molecular
FormulaC16H19N306S3; Average mass473.541 Da; Monoisotopic mass473.049371 Da,;
ChemSpider ID58498867. --INVALID-LINK-- Ceftizoxime impurity G, 27750-25-8 Ceftizoxime
impurity G. Chemical formula: C16H19N306S3. CAS No.: 27750-25-8. Synonyms: (6R,7R)-7-
[[(22)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(1,2,3-triazol-1-
ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. --INVALID-LINK-- Ceftizoxime
EP Impurity G Ceftizoxime EP Impurity G. CL6H19N306S3. 473.54. 27750-25-8. Impurity
listed in the European Pharmacopoeia (EP) monograph for Ceftizoxime. --INVALID-LINK--
Ceftizoxime Ceftizoxime is a third-generation cephalosporin antibiotic. It is used to treat a
variety of bacterial infections, including those of the respiratory tract, urinary tract, skin, and soft
tissues. Ceftizoxime is also used to treat meningitis and gonorrhea. --INVALID-LINK--
Ceftizoxime: A Third-Generation Cephalosporin Ceftizoxime is a third-generation cephalosporin
antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria. It
is effective against many common pathogens, including Streptococcus pneumoniae,
Haemophilus influenzae, and Neisseria gonorrhoeae. Ceftizoxime is also active against some
strains of Pseudomonas aeruginosa. --INVALID-LINK-- Ceftizoxime: MedlinePlus Drug
Information Ceftizoxime injection is used to treat certain infections caused by bacteria including
infections of the lungs, skin, bones, joints, abdomen, blood, female reproductive organs, and
urinary tract. Ceftizoxime injection is also used to prevent infections before, during, and after
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surgery. Ceftizoxime injection is in a class of medications called cephalosporin antibiotics. It
works by killing bacteria. --INVALID-LINK-- Ceftizoxime impurity G | 27750-25-8 | Toronto
Research Chemicals Ceftizoxime impurity G ; Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-Amino-4-
thiazolyl)-2-(methoxyimino)acetyllJamino]-8-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-5-thia-1-
azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid ; Mol. Formula: C16H19N306S3 ; Mol. Weight:
473.54 ; CAS No. 27750-25-8. --INVALID-LINK-- Ceftizoxime Ceftizoxime is a cephalosporin
beta-lactam antibiotic used in the treatment of various infections, including lower respiratory
tract infections, urinary tract infections, skin and skin structure infections, bone and joint
infections, and septicemia. It has a broad spectrum of activity against both Gram-positive and
Gram-negative bacteria. Ceftizoxime acts by binding to and inactivating penicillin-binding
proteins (PBPs), which are enzymes essential for the synthesis of the bacterial cell wall. This
inhibition of cell wall synthesis leads to bacterial cell death. --INVALID-LINK-- mechanism of
action Ceftizoxime: Uses, Interactions, Mechanism of Action - DrugBank Ceftizoxime is a third-
generation cephalosporin antibiotic that is resistant to beta-lactamase. It is used to treat
infections caused by susceptible organisms, particularly gram-negative bacteria. Ceftizoxime
works by inhibiting the synthesis of the bacterial cell wall, leading to cell death. --INVALID-
LINK-- Penicillin-Binding Proteins (PBPs) Penicillin-binding proteins (PBPs) are a group of
enzymes that are essential for the synthesis of the bacterial cell wall. They are the targets of
beta-lactam antibiotics, such as penicillins and cephalosporins. These antibiotics bind to the
active site of PBPs and inhibit their activity, which leads to the death of the bacteria. --INVALID-
LINK-- proteins Cephalosporins: Mechanism of Action Cephalosporins are a class of beta-
lactam antibiotics that are similar in structure and mechanism of action to penicillins. They work
by inhibiting the synthesis of the bacterial cell wall, which is essential for the survival of
bacteria. Cephalosporins bind to and inactivate penicillin-binding proteins (PBPs), which are
enzymes that are involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a
major component of the bacterial cell wall, and its inhibition leads to cell lysis and death. --
INVALID-LINK-- mechanism of action Beta-lactamase Beta-lactamases are enzymes produced
by some bacteria that inactivate beta-lactam antibiotics, such as penicillins and cephalosporins.
They do this by hydrolyzing the beta-lactam ring, which is essential for the antibiotic's activity.
Beta-lactamase production is a major mechanism of antibiotic resistance in bacteria. --
INVALID-LINK-- Ceftizoxime - an overview | ScienceDirect Topics Ceftizoxime, a third-
generation cephalosporin, has a broad antibacterial spectrum against gram-positive and gram-
negative aerobes and anaerobes. It is highly resistant to hydrolysis by most [3-lactamases.
Ceftizoxime is eliminated by the kidneys, with a half-life of 1.4-1.9 h. It is used in the treatment
of a wide variety of infections. --INVALID-LINK-- Penicillin-binding proteins (PBPs) and [3-
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lactam resistance - PMC Penicillin-binding proteins (PBPs) are bacterial enzymes involved in
the last steps of peptidoglycan synthesis. They are the primary targets of 3-lactam antibiotics. --
INVALID-LINK-- Clavulanic acid Clavulanic acid is a beta-lactamase inhibitor. It is often
combined with beta-lactam antibiotics, such as amoxicillin, to overcome antibiotic resistance in
bacteria that secrete beta-lactamase. Clavulanic acid itself has only weak antibacterial activity.
--INVALID-LINK-- acid Tazobactam Tazobactam is a beta-lactamase inhibitor that is often
combined with piperacillin to treat a variety of bacterial infections. Tazobactam has a broader
spectrum of activity than clavulanic acid and is effective against a wider range of beta-
lactamases. --INVALID-LINK-- Avibactam Avibactam is a non-beta-lactam beta-lactamase
inhibitor that is used in combination with ceftazidime to treat complicated intra-abdominal and
urinary tract infections. Avibactam has a very broad spectrum of activity and is effective against
a wide range of beta-lactamases, including those that are resistant to other beta-lactamase
inhibitors. --INVALID-LINK-- Sulbactam Sulbactam is a beta-lactamase inhibitor that is often
combined with ampicillin to treat a variety of bacterial infections. Sulbactam has a similar
spectrum of activity to clavulanic acid but is more potent against some beta-lactamases. --
INVALID-LINK-- Unveiling the Contender: C16H19N306S3 in the Landscape of Penicillin-
Binding Protein Inhibition

In the ongoing battle against bacterial resistance, the scientific community relentlessly seeks
novel molecules that can effectively thwart microbial defenses. One such molecule, identified
by the chemical formula C16H19N306S3, has emerged as a compound of interest. This guide
provides a comparative analysis of CL6H19N306S3, known in pharmaceutical circles as
Ceftizoxime Impurity G, against established inhibitors of its target enzyme: the critical bacterial
Penicillin-Binding Proteins (PBPs). This document is intended for researchers, scientists, and
drug development professionals vested in the discovery of new antibacterial agents.

The Target: Penicillin-Binding Proteins (PBPSs)

At the heart of bacterial survival lies the integrity of the cell wall, a structure meticulously
assembled by a family of enzymes known as Penicillin-Binding Proteins (PBPs). These
enzymes are the primary targets for the widely successful 3-lactam class of antibiotics. By
binding to and inactivating PBPs, these antibiotics disrupt the synthesis of peptidoglycan, a
crucial component of the bacterial cell wall. This disruption ultimately leads to cell lysis and
bacterial death.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15174112?utm_src=pdf-body
https://www.benchchem.com/product/b15174112?utm_src=pdf-body
https://www.benchchem.com/product/b15174112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The Contender: C16H19N306S3 (Ceftizoxime
Impurity G)

C16H19N306S3 is identified as an impurity of Ceftizoxime, a third-generation cephalosporin

antibiotic. Cephalosporins, like penicillins, are (3-lactam antibiotics that exert their antibacterial
effect by inhibiting PBPs. As a related compound, C16H19N306S3 is presumed to share this
mechanism of action, targeting bacterial PBPs.

The Established Inhibitors: A Comparative
Landscape

The landscape of PBP inhibitors is dominated by the vast family of 3-lactam antibiotics. For the
purpose of this comparison, we will focus on Ceftizoxime as the primary comparator, given its
direct structural relationship to C16H19N306S3. Furthermore, we will consider other well-
established B-lactamase inhibitors which, while not directly inhibiting PBPs, are crucial for the
efficacy of many B-lactam antibiotics against resistant bacteria.
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Note: Minimum Inhibitory Concentration (MIC) is a common measure of the potency of an
antimicrobial agent. A lower MIC value indicates greater potency.

Experimental Protocols

The determination of the inhibitory activity of compounds against PBPs and the assessment of
their antibacterial efficacy typically involve the following key experiments:

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible
growth of a microorganism.

Methodology:

Microorganism Preparation: A standardized inoculum of the test bacterium is prepared in a
suitable broth medium.

» Serial Dilution: The test compound (e.g., CL6H19N306S3, Ceftizoxime) is serially diluted in
the broth medium in a microtiter plate.

 Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial
suspension.

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

o Observation: The MIC is determined as the lowest concentration of the compound at which
no visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Competition Assay
Objective: To determine the affinity of a test compound for specific PBPs.
Methodology:

» Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated.

o Competition Reaction: The membrane preparation is incubated with varying concentrations
of the test compound in the presence of a labeled [3-lactam probe (e.g., biotinylated
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ampicillin).

o Detection: The PBPs are separated by SDS-PAGE, and the amount of bound labeled probe
is quantified. A decrease in the signal from the labeled probe indicates that the test
compound has competed for binding to the PBPs.

o |C50 Determination: The concentration of the test compound that inhibits 50% of the binding
of the labeled probe (IC50) is calculated.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of action of 3-lactam antibiotics and
the role of B-lactamase inhibitors.
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Caption: Mechanism of -lactam antibiotics and resistance.

Concluding Remarks

While C16H19N306S3 is identified as an impurity of the potent antibiotic Ceftizoxime, its own
inhibitory activity against Penicillin-Binding Proteins remains to be fully characterized. The
established framework for evaluating PBP inhibitors, including MIC and PBP competition
assays, provides a clear path forward for elucidating the potential of this molecule. Further
research is warranted to determine if CL6H19N306S3 possesses clinically relevant
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antibacterial properties or if its primary significance lies in its role as a process-related impurity
in the manufacturing of Ceftizoxime. The comparative data and experimental protocols
provided herein offer a foundational guide for researchers embarking on such an investigation.

 To cite this document: BenchChem. [C16H19N306S3 vs. known inhibitors of [target
enzyme]]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174112#c16h19n306s3-vs-known-inhibitors-of-
target-enzyme]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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